molecular formula C18H16Cl2N6O2S B258632 7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B258632
M. Wt: 451.3 g/mol
InChI Key: YQFOWRYXKWZYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, commonly known as DMPQ, is a purine derivative that has been extensively studied for its potential therapeutic applications. DMPQ has shown promising results in various scientific research studies, and its unique chemical structure has made it a popular choice among researchers.

Mechanism of Action

The mechanism of action of DMPQ is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. DMPQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMPQ has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the inhibition of various enzymes and proteins involved in these processes. DMPQ has also been shown to have antioxidant activity, with studies demonstrating its ability to scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMPQ in lab experiments is its unique chemical structure, which makes it a popular choice among researchers. DMPQ has also been shown to have potent antitumor and antimicrobial activity, making it a promising candidate for further study. However, one limitation of using DMPQ in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of DMPQ, including further investigation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various disease states. Additionally, there is a need for further studies to evaluate the safety and toxicity of DMPQ in vivo, as well as its potential interactions with other drugs and medications.

Synthesis Methods

The synthesis of DMPQ involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 2-methylthio-6-chloropurine to form the intermediate compound 7-(3,4-dichlorobenzyl)-1-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione. The intermediate compound is then treated with 1-methylimidazole to obtain the final product, DMPQ.

Scientific Research Applications

DMPQ has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. DMPQ has also been shown to have antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.

properties

Product Name

7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C18H16Cl2N6O2S

Molecular Weight

451.3 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(1-methylimidazol-2-yl)sulfanylpurine-2,6-dione

InChI

InChI=1S/C18H16Cl2N6O2S/c1-23-7-6-21-16(23)29-17-22-14-13(15(27)25(3)18(28)24(14)2)26(17)9-10-4-5-11(19)12(20)8-10/h4-8H,9H2,1-3H3

InChI Key

YQFOWRYXKWZYBG-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C

Canonical SMILES

CN1C=CN=C1SC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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